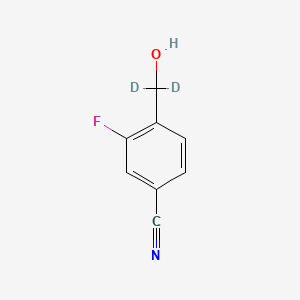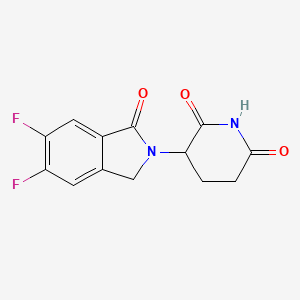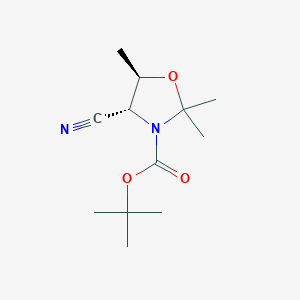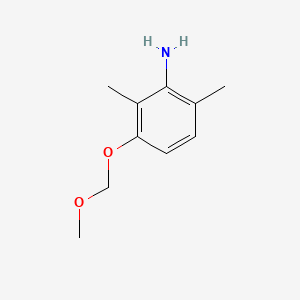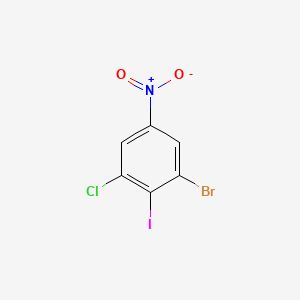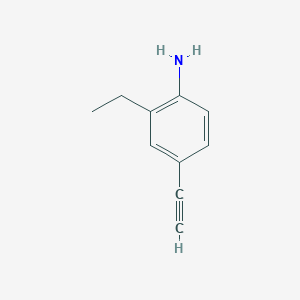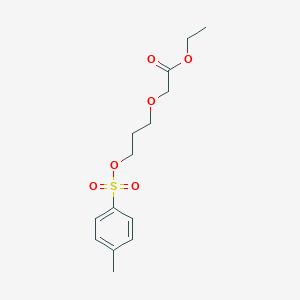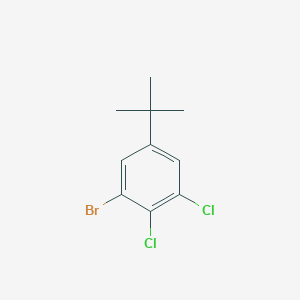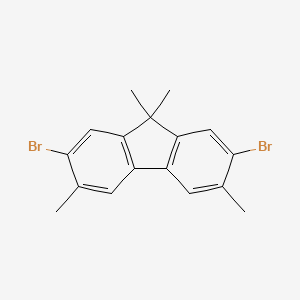
2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene: is an organic compound with the molecular formula C17H16Br2. It is a derivative of fluorene, characterized by the presence of two bromine atoms at the 2 and 7 positions, and four methyl groups at the 3, 6, and 9 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers and materials for organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3,6,9,9-tetramethyl-9H-fluorene: The synthesis of 2,7-dibromo-3,6,9,9-tetramethyl-9H-fluorene typically involves the bromination of 3,6,9,9-tetramethyl-9H-fluorene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Coupling Reactions: Reagents include boronic acids or stannanes, with palladium catalysts such as Pd(PPh3)4.
Major Products:
Substituted Fluorenes: Products of nucleophilic substitution include various substituted fluorenes depending on the nucleophile used.
Aryl- or Vinyl-Substituted Fluorenes: Products of coupling reactions include aryl- or vinyl-substituted fluorenes, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry:
Organic Electronics: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene is used in the synthesis of semiconducting polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Fluorescent Probes: The compound and its derivatives are used as fluorescent probes in biological imaging due to their strong photoluminescence properties.
Industry:
Mechanism of Action
Comparison with Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound is similar in structure but lacks the additional methyl groups at the 3 and 6 positions.
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: This compound has longer alkyl chains attached to the fluorene core, which can influence its solubility and processing properties.
Uniqueness:
Enhanced Solubility: The presence of four methyl groups in 2,7-dibromo-3,6,9,9-tetramethyl-9H-fluorene enhances its solubility in organic solvents, making it easier to process in various applications.
Improved Photophysical Properties: The additional methyl groups also contribute to the compound’s photophysical properties, making it a more efficient emitter in optoelectronic devices.
Properties
IUPAC Name |
2,7-dibromo-3,6,9,9-tetramethylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2/c1-9-5-11-12-6-10(2)16(19)8-14(12)17(3,4)13(11)7-15(9)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPLZCIRHYKSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(C3=C2C=C(C(=C3)Br)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

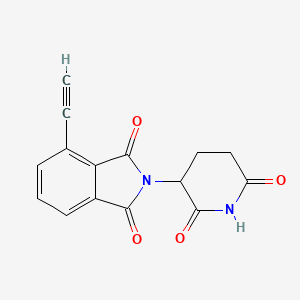

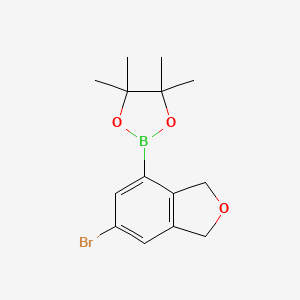
![(1S)-2'-[[Bis(1-methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B8262584.png)
